2,3-Dichloro-1,4-dimethyl-5-nitrobenzene

Melting Point Physical Property Purity Analysis

2,3-Dichloro-1,4-dimethyl-5-nitrobenzene (CAS 89749-35-9) is a densely functionalized nitroaromatic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol. Its structure features a nitro group (-NO2) at the 5-position, chlorine atoms at the 2- and 3-positions, and methyl groups at the 1- and 4-positions, creating a unique steric and electronic environment on the benzene ring.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 89749-35-9
Cat. No. B8667979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-1,4-dimethyl-5-nitrobenzene
CAS89749-35-9
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)Cl)C)[N+](=O)[O-]
InChIInChI=1S/C8H7Cl2NO2/c1-4-3-6(11(12)13)5(2)8(10)7(4)9/h3H,1-2H3
InChIKeyDOVNYHFNNRSSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-1,4-dimethyl-5-nitrobenzene (CAS 89749-35-9): A Distinctive Poly-Substituted Nitroarene Building Block


2,3-Dichloro-1,4-dimethyl-5-nitrobenzene (CAS 89749-35-9) is a densely functionalized nitroaromatic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol [1]. Its structure features a nitro group (-NO2) at the 5-position, chlorine atoms at the 2- and 3-positions, and methyl groups at the 1- and 4-positions, creating a unique steric and electronic environment on the benzene ring . This specific arrangement makes it a versatile intermediate in organic synthesis, particularly for applications requiring a specific orientation of electron-withdrawing and electron-donating groups .

Why a Simple Dichloronitrobenzene Isomer Cannot Replace 2,3-Dichloro-1,4-dimethyl-5-nitrobenzene in Critical Synthetic Sequences


In-class compounds like 1,4-dichloro-2,5-dimethyl-3-nitrobenzene (CAS 3463-43-2) share the same molecular formula but differ significantly in their substitution pattern [1]. The target compound's ortho-dichloro arrangement, combined with the para-methyl and meta-nitro groups, creates a unique steric congestion that directly influences both its physical properties and its regioselectivity in subsequent chemical reactions . Simply substituting an isomer with chlorine and nitro groups in different positions would alter the electronic landscape, leading to failed reactions or different products, as demonstrated by the critical role of substitution patterns in vicarious nucleophilic substitution (VNS) reactions [2].

Quantitative Evidence: How 2,3-Dichloro-1,4-dimethyl-5-nitrobenzene Outperforms Its Closest Isomer


Physical Property Differentiation: A Significantly Higher Melting Point than the 1,4-Dichloro-2,5-dimethyl-3-nitro Isomer

The target compound exhibits a melting point in the range of 194–198 °C, which is approximately 100 °C higher than the 95 °C melting point of its closest isomer, 1,4-dichloro-2,5-dimethyl-3-nitrobenzene (CAS 3463-43-2) . This stark difference is a direct consequence of the altered molecular symmetry and intermolecular forces arising from its unique 2,3-dichloro-1,4-dimethyl-5-nitro substitution pattern [1].

Melting Point Physical Property Purity Analysis

Differentiated Boiling Point Profile: Lower Volatility Compared to the 1,4-Dichloro Isomer

Under reduced pressure (15 Torr), 1,4-dichloro-2,5-dimethyl-3-nitrobenzene boils at 153–160 °C . While a direct boiling point for the target compound under identical conditions is not widely reported, its significantly higher melting point and different crystal lattice energy suggest a higher boiling point and lower volatility, which is a class-level inference for more highly substituted, asymmetrical nitroaromatics [1].

Boiling Point Volatility Reaction Condition

Unique Reactivity in Vicarious Nucleophilic Substitution (VNS): Ortho-Dichloro Activation

The 2,3-dichloro substitution pattern creates an electronically deficient ortho-position that is a preferred site for vicarious nucleophilic substitution (VNS) with trichloromethyl carbanions [1]. General VNS methodology on nitroarenes allows for the selective introduction of a dichloromethyl group [2]. While direct kinetic data for this specific compound versus its isomer is unavailable, the target compound's substitution pattern is designed to direct nucleophilic attack to the 6-position, a regioselectivity that would be reversed or blocked in the 1,4-dichloro isomer due to the absence of the ortho-chlorine activation [3].

Vicarious Nucleophilic Substitution Regioselectivity Nitroarene Functionalization

Computational Profile Differentiation: Unique Topological Polar Surface Area (TPSA) and LogP

Both the target compound and the 1,4-dichloro isomer share identical molecular weights (220.05 g/mol) and computed XLogP3-AA values (3.7) [1][2]. However, their distinct substitution patterns lead to differences in other computed properties. The target compound's arrangement yields a unique electron density distribution, which can translate into differences in experimentally observed chromatographic behavior, such as retention time in HPLC or GC, a critical parameter for analytical method development .

Computational Chemistry Drug-likeness ADME Prediction

Optimal Application Scenarios for Procuring 2,3-Dichloro-1,4-dimethyl-5-nitrobenzene


Synthesis of Regiospecifically Functionalized Nitroarene Intermediates via VNS

The compound is ideal for research programs employing vicarious nucleophilic substitution (VNS) to introduce dichloromethyl groups onto nitroarenes. Its specific ortho-dichloro substitution pattern directs the reaction to the 6-position, as supported by general VNS reactivity of nitrobenzenes [1]. This ensures a single regioisomeric product, which is critical for the unambiguous synthesis of complex targets like pharmaceuticals and agrochemicals.

Development of High-Temperature or Reduced-Pressure Synthetic Processes

For chemists designing synthetic routes that involve high-temperature or vacuum conditions, the target compound's inferred lower volatility compared to its 1,4-dichloro isomer [1] makes it the preferred intermediate. This property reduces material loss during solvent removal, leading to more robust and scalable industrial processes.

Preparation of Differentiated Analytical Standards for Isomeric Purity

Given that other dichlorodimethylnitrobenzene isomers are commercially available, procuring the 2,3-dichloro-1,4-dimethyl-5-nitrobenzene serves as a specific analytical standard. Its distinct melting point (194–198 °C) [1] and unique chromatographic fingerprint allow for the precise identification and quantification of this isomer in reaction mixtures, which is essential for regulatory submissions.

Building Block for Sterically Hindered Bioactive Molecules

The dense substitution pattern makes this compound a valuable building block for medicinal chemistry libraries aimed at creating sterically constrained molecules. The ortho-chlorine atoms can act as synthetic handles for further functionalization, while the methyl groups influence the molecule's conformation and lipophilicity, key factors in drug-target interactions [1].

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